molecular formula C22H21F3N4O2S B2803459 4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline CAS No. 1798410-35-1

4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline

Numéro de catalogue B2803459
Numéro CAS: 1798410-35-1
Poids moléculaire: 462.49
Clé InChI: TWVBACBCXXEZQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline” is a complex organic molecule that contains several functional groups and structural features. These include a phenylethenyl group, a sulfonyl group, a diazepan ring, and a trifluoromethyl group attached to a quinazoline .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. The presence of the diazepan ring, a seven-membered ring containing two nitrogen atoms, is a notable feature. The trifluoromethyl group attached to the quinazoline would also significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Applications De Recherche Scientifique

Protozoan Parasite Growth Inhibition

A significant application of quinazoline derivatives is in the inhibition of protozoan parasite growth, essential for combating tropical diseases like human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. These diseases represent a substantial global health burden. Analogues of the quinazoline scaffold, including NEU-924 and NEU-1017, have shown potent inhibitory effects against parasites responsible for these diseases, demonstrating their potential as leads for new therapeutic agents (Devine et al., 2015).

Synthetic Methodology Development

The quinazoline scaffold serves as a cornerstone for developing diverse synthetic methodologies. For example, a two-step approach leveraging a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been explored to synthesize diazepane systems efficiently. This methodology facilitates the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing the quinazoline derivatives' utility in complex molecule construction (Banfi et al., 2007).

Dye Synthesis

Quinazoline derivatives have been employed in synthesizing sulfonamide dyes, demonstrating promising dyeing properties on various fibers. The synthesis of N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives highlights the potential of quinazoline-based compounds in the textile industry for creating vibrant and durable colors (Navadiya et al., 2008).

Antimalarial and Antibacterial Effects

The exploration of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines for their antimalarial and antibacterial activities underscores the versatility of quinazoline derivatives in addressing infectious diseases. Although these analogues did not surpass the efficacy of certain standard treatments, their development enriches the arsenal of potential compounds for drug-resistant strains (Elslager et al., 1978).

Histamine H4 Receptor Inverse Agonists

Quinazoline sulfonamides have shown high affinity as inverse agonists for the human histamine H4 receptor (H4R), indicating their potential for treating inflammatory conditions. The optimization of H4R affinity through the introduction of sulfonamide substituents highlights the strategic role of quinazoline derivatives in medicinal chemistry for developing new anti-inflammatory agents (Smits et al., 2010).

Propriétés

IUPAC Name

4-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)21-26-19-10-5-4-9-18(19)20(27-21)28-12-6-13-29(15-14-28)32(30,31)16-11-17-7-2-1-3-8-17/h1-5,7-11,16H,6,12-15H2/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVBACBCXXEZQO-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.